

# No Publicly Available Data Links NPD10084 to Frontotemporal Dementia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NPD10084  |           |
| Cat. No.:            | B15578807 | Get Quote |

Despite a comprehensive search of scientific and medical databases, there is currently no publicly available information to suggest a relationship between the compound **NPD10084** and frontotemporal dementia (FTD). The requested in-depth technical guide or whitepaper on this topic cannot be generated due to the absence of foundational data.

Initial investigations for a direct link between "**NPD10084**" and "frontotemporal dementia" or its related terms (FTLD, Pick's disease) yielded no relevant results. Subsequent, broader searches for "**NPD10084**" have identified it as a known small molecule inhibitor of pyruvate kinase M2 (PKM2).

## NPD10084 in the Context of Cancer Research

Existing research focuses exclusively on the role of **NPD10084** in oncology. It has been identified as a compound with antiproliferative activity against cancer cells, particularly in colorectal cancer.[1][2] The mechanism of action of **NPD10084** involves the inhibition of non-glycolytic signaling pathways regulated by PKM2.[1][3]

Specifically, **NPD10084** has been shown to disrupt the protein-protein interactions between PKM2 and other key signaling molecules, namely  $\beta$ -catenin and STAT3.[1][4][5] By interrupting these interactions, **NPD10084** suppresses downstream signaling pathways that are crucial for the proliferation of cancer cells.[4][5]

A summary of the available information on **NPD10084** is presented in the table below:



| Attribute                    | Description                                                                                                      |
|------------------------------|------------------------------------------------------------------------------------------------------------------|
| Compound Name                | NPD10084                                                                                                         |
| Target                       | Pyruvate Kinase M2 (PKM2)[1][3][5]                                                                               |
| Mechanism of Action          | Inhibits non-glycolytic signaling by disrupting the interaction of PKM2 with $\beta$ -catenin and STAT3[1][4][5] |
| Therapeutic Area of Interest | Oncology, specifically colorectal cancer[1][2]                                                                   |
| Observed Effects             | Antiproliferative activity against colorectal cancer cells in vitro and in vivo[1][2][5]                         |

## Lack of Evidence in Neurodegenerative Disease

Crucially, none of the retrieved scientific literature, including preclinical studies and research articles, mention **NPD10084** in the context of frontotemporal dementia or any other neurodegenerative disorder. The signaling pathways and mechanisms of action described for **NPD10084** are centered on cancer metabolism and proliferation, with no documented overlap with the known pathophysiology of FTD.

Therefore, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams relevant to **NPD10084** and frontotemporal dementia. The core requirement of a demonstrable link between the two subjects is not met by the current body of scientific evidence. Should information on this topic become publicly available in the future, a technical guide could be developed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Publicly Available Data Links NPD10084 to Frontotemporal Dementia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578807#npd10084-and-its-relation-to-frontotemporal-dementia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com